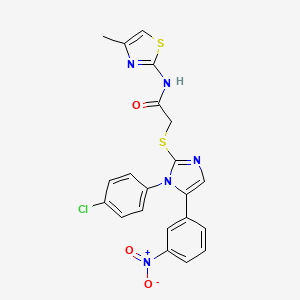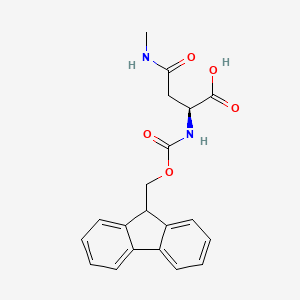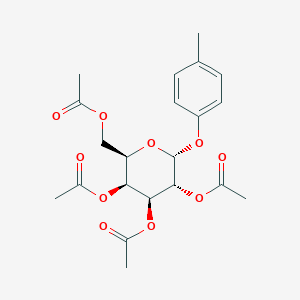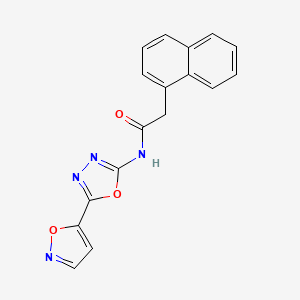![molecular formula C16H20N2O2 B2420492 N-[3-(3-metil-1,2-oxazol-5-il)propil]-3-fenilpropanamida CAS No. 2034333-12-3](/img/structure/B2420492.png)
N-[3-(3-metil-1,2-oxazol-5-il)propil]-3-fenilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .
Aplicaciones Científicas De Investigación
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications in drug discovery and development.
Mecanismo De Acción
Target of Action
The primary target of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including the regulation of pH and CO2 transport .
Mode of Action
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide interacts with its target by acting as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of pH and CO2 in the body .
Biochemical Pathways
The inhibition of hCA II by N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide affects several biochemical pathways. These include the carbon dioxide transport and pH regulation pathways, which are crucial for maintaining the body’s homeostasis .
Pharmacokinetics
The compound’s ability to selectively inhibit hca ii suggests that it may have good bioavailability and reach its target effectively .
Result of Action
The molecular and cellular effects of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide’s action include changes in the balance of pH and CO2 in the body . By inhibiting hCA II, the compound can affect these parameters and potentially influence various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide typically involves the formation of the isoxazole ring followed by the attachment of the propyl and phenylpropanamide groups. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu (I) or Ru (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that minimize costs and maximize yield. The use of eco-friendly and metal-free synthetic strategies is becoming increasingly important in industrial settings to reduce environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isoxazole ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide include other isoxazole derivatives such as:
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea
Uniqueness
The uniqueness of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the isoxazole ring and the phenylpropanamide group provides a unique scaffold for various applications in chemistry, biology, and medicine .
Propiedades
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZXWRCWCUSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2420414.png)
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)

![N-{4-[1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2420419.png)






![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)

